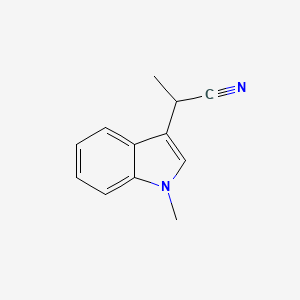

2-(1-Methyl-1H-indol-3-yl)propanenitrile

Description

Overview of Indole (B1671886) Derivatives and Their Significance in Chemical Research

Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. researchgate.netchemijournal.com Its derivatives are integral to numerous natural alkaloids, peptides, and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities. researchgate.net These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties. researchgate.netchemijournal.com The indole nucleus is present in essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. The versatility of the indole scaffold allows it to interact with a multitude of biological targets, making it a focal point in drug discovery and development. researchgate.net Modifications at various positions of the indole ring can significantly modulate the biological activity of the resulting compounds. rsc.org

Structural Context of 2-(1-Methyl-1H-indol-3-yl)propanenitrile as a 3-Substituted Indole Nitrile

2-(1-Methyl-1H-indol-3-yl)propanenitrile is a specific derivative of indole characterized by two key structural modifications. Firstly, it is substituted at the 3-position of the indole ring, a common feature in many biologically active indoles due to the high nucleophilicity of this position. rsc.org Secondly, it possesses a propanenitrile group at this position, which introduces a cyano moiety. The nitrile group is a versatile functional group in organic synthesis and can act as a bioisostere for other functional groups in medicinal chemistry. nih.gov Furthermore, the nitrogen atom of the indole ring is methylated, which can alter the compound's electronic properties, solubility, and metabolic stability compared to its N-H counterpart. nih.gov

Table 1: Chemical Identification of 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Identifier | Value | Source |

| CAS Number | 176688-64-5 | sigmaaldrich.comsmolecule.combldpharm.com |

| Molecular Formula | C12H12N2 | smolecule.com |

| Molecular Weight | 184.24 g/mol | sigmaaldrich.comsmolecule.com |

| IUPAC Name | 2-(1-methyl-1H-indol-3-yl)propanenitrile | smolecule.com |

Historical Context of Indole Nitrile Synthesis and Reactivity

The synthesis of indole derivatives has been a central theme in organic chemistry for over a century. The functionalization of the indole core, particularly at the C3 position, has been extensively explored. The introduction of a nitrile group, often as part of a larger substituent, can be achieved through various synthetic strategies. Historically, methods for creating 3-substituted indoles have included the Fischer indole synthesis, which remains a widely used method for preparing various indole derivatives.

The reactivity of indole nitriles is governed by the chemical properties of both the indole ring and the nitrile functional group. The indole nucleus is prone to electrophilic substitution, while the nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. The interplay between these two functionalities allows for a diverse range of chemical transformations, making indole nitriles valuable intermediates in the synthesis of more complex molecules.

Rationale for Dedicated Academic Research on 2-(1-Methyl-1H-indol-3-yl)propanenitrile

While specific academic research focused solely on 2-(1-Methyl-1H-indol-3-yl)propanenitrile is not extensively documented in publicly available literature, a strong rationale for its study can be inferred from the known properties of related compounds. The combination of the N-methylated indole core and the 3-propanenitrile substituent suggests several areas of potential interest.

N-substituted indole derivatives have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.gov Similarly, 3-substituted indole analogs are known to be effective as anticancer, antitubercular, and antioxidant agents. nih.gov The nitrile group itself is a key pharmacophore in numerous approved drugs. nih.gov Therefore, dedicated research into 2-(1-Methyl-1H-indol-3-yl)propanenitrile would be warranted to explore its potential pharmacological profile, leveraging the established biological significance of its constituent chemical motifs. Furthermore, its structure makes it a valuable building block for the synthesis of more complex indole derivatives with potentially enhanced biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHJNKXEFNBGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 1 Methyl 1h Indol 3 Yl Propanenitrile

Direct Synthetic Routes to 2-(1-Methyl-1H-indol-3-yl)propanenitrile

Direct synthetic routes to 2-(1-Methyl-1H-indol-3-yl)propanenitrile involve the introduction of the propanenitrile moiety onto a pre-existing 1-methylindole (B147185) ring. These methods leverage the inherent reactivity of the indole (B1671886) C3 position.

Strategies Involving Indole Alkylation and Nitrile Introduction

A primary strategy for the synthesis of 2-(1-Methyl-1H-indol-3-yl)propanenitrile involves the formation of a carbon-carbon bond at the C3 position of 1-methylindole, coupled with the introduction of the nitrile functional group.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a prominent method for this synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com In this context, 1-methylindole acts as the nucleophile, attacking an acrylonitrile (B1666552) derivative, which serves as the Michael acceptor. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction is typically facilitated by a base, which can enhance the nucleophilicity of the indole. A common synthetic approach involves the reaction of 1-methylindole with acrylonitrile in the presence of a base like sodium hydride or potassium tert-butoxide. wikipedia.org The efficiency of this reaction can be significantly improved through the use of microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.org

The general mechanism involves the attack of the electron-rich C3 position of 1-methylindole on the β-carbon of the acrylonitrile molecule. Subsequent protonation of the resulting intermediate yields the final product, 2-(1-Methyl-1H-indol-3-yl)propanenitrile.

Table 1: Michael Addition of 1-Methylindole to Acrylonitrile

| Reactants | Catalyst/Base | Solvent | Conditions | Product |

| 1-Methylindole, Acrylonitrile | Sodium hydride or Potassium tert-butoxide | Not specified | Not specified | 2-(1-Methyl-1H-indol-3-yl)propanenitrile |

| 1-Methylindole, Acrylonitrile | Not specified | Not specified | Microwave irradiation | 2-(1-Methyl-1H-indol-3-yl)propanenitrile |

This table is based on general descriptions of the reaction and does not imply specific optimized conditions.

Cyanation reactions offer another avenue for the introduction of the nitrile group. While direct cyanation of an existing alkyl side chain at the C3 position of 1-methylindole is a theoretical possibility, methods involving cyanohydrins or other cyanide sources are more commonly employed in broader organic synthesis for the formation of nitriles. For instance, acetone (B3395972) cyanohydrin can be used as a cyanide source in palladium-catalyzed cyanations of alkenyl halides to produce alkenylic nitriles. nih.gov While a direct application to form 2-(1-Methyl-1H-indol-3-yl)propanenitrile from a suitable precursor is not extensively documented in readily available literature, the principles of such reactions are well-established. nih.govacs.org

A Russian patent describes a method for the synthesis of 2-methyl-2-(3-phenoxybenzoate)propanenitrile through the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrin in the presence of triethylamine. google.com This highlights the utility of acetone cyanohydrin as a reagent for constructing a propanenitrile moiety, a strategy that could potentially be adapted for indole derivatives.

The introduction of the propanenitrile group at the C3 position of the indole ring is a key transformation. The high nucleophilicity of the C3 position makes it a prime target for electrophilic substitution. rsc.org Multi-component reactions can be employed to construct substituted indoles. For example, the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) leads to 3-substituted indoles. rsc.org

Palladium-catalyzed reactions are also pivotal in functionalizing the indole core. A palladium-catalyzed cyanation of the C3 position of indole sp2 C-H bonds has been achieved using a combination of NH4HCO3 and DMSO as a safe cyanide source, offering excellent regioselectivity. mdpi.com While this method directly installs a nitrile group, subsequent elaboration would be necessary to form the full propanenitrile side chain.

Methylation Strategies for Indole Nitrile Precursors

An alternative to direct functionalization of 1-methylindole is the synthesis of a propanenitrile-substituted indole precursor, followed by N-methylation.

This approach involves the initial synthesis of 2-(1H-indol-3-yl)propanenitrile, which is then subjected to a methylation reaction to introduce the methyl group at the N1 position of the indole ring.

A documented method for the N-methylation of indole derivatives involves the use of dimethyl carbonate. For instance, the N-methylation of tryptamine (B22526) and other indole-containing pharmaceuticals has been successfully carried out. uaeu.ac.ae One study details the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, where the indole nitrogen remains unsubstituted during the amide coupling, suggesting that subsequent N-methylation is a feasible strategy. mdpi.com

Selective N-Methylation Techniques and Challenges

The introduction of a methyl group at the N-1 position of the indole ring is a critical step in the synthesis of the target compound. Achieving selective N-methylation without concurrent C-alkylation presents a significant challenge. Traditional methods often employ strong bases like sodium hydride (NaH) followed by an electrophilic methyl source such as methyl iodide (MeI). While effective, these conditions can sometimes lead to a mixture of N- and C-alkylated products, or even poly-alkylation.

Recent advancements have focused on developing milder and more selective reagents. A notable method involves the use of phenyl trimethylammonium iodide (PhMe₃NI) as a solid, easy-to-handle methylating agent. nih.gov This approach, when paired with a mild base like cesium carbonate (Cs₂CO₃), demonstrates excellent monoselectivity for the N-methylation of various amides and indoles. nih.gov The reaction exhibits high functional group tolerance, effectively methylating indole rings bearing sensitive groups, including nitriles. nih.gov This technique is particularly attractive for late-stage functionalization in complex molecule synthesis. nih.gov

Table 1: Comparison of Bases for N-Methylation of Indole using PhMe₃NI Data derived from studies on related amide systems, illustrating base efficacy. nih.gov

| Entry | Base | Solvent | Temperature (°C) | Yield of N-methylated product (%) |

| 1 | KOH | Toluene | 120 | 56 |

| 2 | NaOH | Toluene | 120 | <10 |

| 3 | LiOH | Toluene | 120 | <5 |

| 4 | Cs₂CO₃ | Toluene | 120 | 85 |

Indirect and Cascade Synthetic Approaches

Indirect methods provide access to the 2-(1-Methyl-1H-indol-3-yl)propanenitrile scaffold by building upon simpler, readily available indole precursors through a sequence of reactions.

Multi-Step Conversions from Readily Available Indole Precursors

The construction of the indole-3-propanenitrile skeleton often begins with indole itself or simple substituted indoles. A classic approach involves the reaction of indole with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride, which can then be converted to the corresponding nitrile. google.com Another strategy involves the condensation of indoles with 2-methoxypropene, catalyzed by an acid like (±)-camphor-10-sulfonic acid, to produce 2,2-bis(indol-3-yl)propane derivatives. acs.org

Modern synthetic chemistry has embraced automated multi-step continuous flow synthesis to improve efficiency, reduce reaction times, and increase yields. researchgate.netacsgcipr.org Such systems link individual reaction steps, allowing material to pass through columns containing immobilized reagents and catalysts, thereby avoiding the isolation of intermediates. researchgate.netacsgcipr.org This approach has been successfully used to generate complex, drug-like small molecules like 2-(1H-indol-3-yl)thiazoles in high yields over three chemical steps without intermediate purification. researchgate.netcrdeepjournal.org This paradigm demonstrates a powerful strategy applicable to the assembly of the target propanenitrile derivative.

Application of Mannich Reactions in Indole-3-acetonitrile (B3204565) Scaffold Synthesis

The Mannich reaction is a powerful tool for the C-3 functionalization of indoles, which serves as a key step in building the desired side chain. wikipedia.orgresearchgate.net The reaction involves the condensation of indole with an aldehyde (commonly formaldehyde) and a secondary amine (like dimethylamine) to form a gramine-type Mannich base. rsc.org

A particularly elegant application for nitrile synthesis involves a subsequent substitution by elimination. The Mannich base, upon treatment with sodium cyanide (NaCN), undergoes elimination of the dimethylamino group, facilitated by the electron-donating indole nitrogen, followed by a conjugate addition of the cyanide nucleophile. wikipedia.org This sequence directly yields the indole-3-acetonitrile scaffold. wikipedia.org More advanced methods utilize organocatalysts, such as Takemoto's bifunctional catalyst, to perform asymmetric aza-Mannich reactions, enabling the construction of chiral isoindolinone cores, which highlights the versatility of Mannich-type reactions in modern synthesis. mdpi.com

Fluoride (B91410) Ion-Induced Elimination-Addition Reactions for Nitrile Formation

A specific and effective method for generating the indole-3-acetonitrile moiety is the fluoride ion-induced elimination-addition reaction. This reaction has been employed as a pivotal step in the total synthesis of indole-3-acetonitrile glucosides. rsc.org The strategy typically follows a Mannich reaction to install a suitable leaving group at the benzylic position of the C-3 side chain. The subsequent treatment with a fluoride ion source promotes an elimination-addition sequence to install the nitrile group. rsc.org This particular reaction underscores a specialized toolset for nitrile introduction in complex indole alkaloids. rsc.org

Phase-Transfer Catalyzed Approaches

Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving reactants in immiscible phases, such as a solid or aqueous inorganic salt and an organic substrate. researchgate.net In the context of indole synthesis, PTC is particularly useful for N-alkylation reactions. wikipedia.org The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a nucleophilic anion (e.g., hydroxide (B78521) or cyanide) from the aqueous/solid phase into the organic phase where it can react with the indole substrate. wikipedia.orgresearchgate.net

This methodology has been successfully applied to the asymmetric N-alkylation of substituted indoles using various Michael acceptors in the presence of chiral cinchona alkaloid-based phase-transfer catalysts. researchgate.netmdpi.com These reactions can proceed with high yields and enantioselectivities. researchgate.net The choice of catalyst is crucial, with parameters such as the total number of carbons (C#) on the alkyl chains influencing its efficiency. crdeepjournal.org PTC offers significant advantages, including the use of inexpensive inorganic bases and more environmentally benign solvents, making it a "green" and industrially scalable method. crdeepjournal.org

Table 2: Examples of Phase-Transfer Catalyzed Reactions on Indole Scaffolds

| Reaction Type | Catalyst Type | Substrates | Key Feature | Ref |

| Asymmetric aza-Michael | Cinchona Alkaloid | Nitroindoles, α,β-unsaturated ketones | Enantioselective N-alkylation | researchgate.net |

| Intramolecular aza-Michael | Chiral Quaternary Ammonium Salt | Indolyl esters | Synthesis of dihydro-pyrazinoindolinones | nih.gov |

| Glycosylation | Not specified | Indole derivative, Glycosyl donor | Key step in natural product synthesis | rsc.org |

Catalytic Strategies in the Synthesis of 2-(1-Methyl-1H-indol-3-yl)propanenitrile

The synthesis of the target molecule and its precursors relies heavily on a diverse range of catalytic strategies to ensure high efficiency, regioselectivity, and stereoselectivity.

Acid Catalysis : Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and Brønsted acids are commonly used to promote Friedel-Crafts type reactions, such as the acylation at the C-3 position of indoles, which can be a precursor step to forming the propanenitrile side chain. nih.gov

Metal Catalysis : Transition metals play a crucial role in indole functionalization. Iron-catalyzed reactions have been developed for the selective N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles. researchgate.net Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the C-3 aza-Friedel–Crafts alkylation of indoles. mdpi.com Rhodium complexes are used in cyanation reactions of various heterocycles.

Organocatalysis : Chiral organocatalysts, such as thiourea (B124793) derivatives and phosphoric acids, have emerged as powerful tools for asymmetric synthesis. mdpi.com They have been applied in the enantioselective aza-Michael addition to form N-alkylated indolines and in intramolecular reactions to create complex tricyclic indole derivatives with high enantioselectivity. mdpi.com

Multicatalysis : Advanced synthetic strategies may employ multiple catalysts in a single pot to orchestrate a cascade of reactions. Such systems can achieve exceptional levels of chemo-, diastereo-, and enantioselectivity by having each catalyst perform a specific transformation in sequence. mdpi.com

These catalytic methods represent the forefront of synthetic chemistry, enabling the precise and efficient construction of complex molecules like 2-(1-Methyl-1H-indol-3-yl)propanenitrile from simple starting materials.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands as a cornerstone for the synthesis of indole derivatives, offering efficient and selective pathways for C-C and C-N bond formation. rsc.orgmdpi.com Palladium and copper catalysts, in particular, have been extensively studied for their efficacy in functionalizing the indole core. rsc.org

Palladium-catalyzed reactions are among the most powerful tools for the synthesis of aryl nitriles. rsc.org These methods typically involve the cross-coupling of an aryl halide or pseudohalide with a cyanide source. researchgate.net The general mechanism proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the nitrile product. researchgate.net

A significant advancement in this area is the direct C-H bond cyanation of indoles, which circumvents the need for pre-functionalized starting materials like halo-indoles. rsc.org For instance, a palladium-catalyzed method has been developed for the cyanation of indole C-H bonds at the C3-position using a combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source. rsc.org This approach demonstrates excellent regioselectivity for the 3-position of the indole ring. rsc.org

Milder reaction conditions for palladium-catalyzed cyanation have also been developed, utilizing alternative cyanide sources and advanced catalyst systems. organic-chemistry.orgthieme-connect.de For example, zinc cyanide (Zn(CN)₂) has been employed as a cyanide source in reactions that can proceed at temperatures ranging from room temperature to 40 °C. organic-chemistry.org To overcome catalyst deactivation by excess cyanide ions, the use of co-catalysts or the slow addition of the cyanide source can be implemented. researchgate.net

Table 1: Palladium-Catalyzed Cyanation Methods for Indole Derivatives

| Catalyst System | Substrate | Cyanide Source | Key Features & Conditions | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ | Indole | NH₄HCO₃ / DMSO | Direct C3-H cyanation; excellent regioselectivity. | rsc.org |

| Pd(OAc)₂ / Ligand | Aryl Halides/Triflates | Zn(CN)₂ | Mild conditions (rt - 40 °C); aqueous media. | organic-chemistry.org |

| Pd(OAc)₂ | N-Aryl Enamines | - | Intramolecular oxidative coupling to form indole-3-carboxylates; microwave-assisted. | mdpi.comunina.it |

| Pd/Cu | N,N-Dialkyl-o-iodoanilines | - | Sonogashira coupling followed by electrophilic cyclization to form 3-iodoindoles, which are precursors for cyanation. | nih.gov |

| Pd(dba)₂ / Ligand | Aryl Nonaflates | K₄[Fe(CN)₆] | Mild conditions; effective for sterically hindered substrates. | thieme-connect.de |

Copper catalysis offers a cost-effective and less toxic alternative to palladium for certain transformations. mdpi.com Copper-catalyzed methods have been successfully applied to the synthesis of 3-cyanoindoles. A notable method involves the direct C-H cyanation of indoles using acetonitrile (B52724) as the cyanide source, promoted by a Cu/TEMPO/(Me₃Si)₂ system. acs.org This reaction proceeds through a one-pot sequential iodination/cyanation process and tolerates a range of functional groups. acs.org

Another copper-mediated approach achieves C2-cyanation by installing a removable pyrimidyl directing group on the indole nitrogen. acs.org This strategy leverages the cleavage of C-C and C-H bonds to introduce the nitrile group selectively at the C2 position using acetonitrile. acs.org Furthermore, copper(II) sulfonato Salen complexes have been shown to catalyze efficient three-component reactions between indoles, aldehydes, and malononitrile (B47326) in water, yielding 3-indole derivatives with dinitrile functionalities. rsc.org

Table 2: Copper-Catalyzed Syntheses of Indole Nitriles and Derivatives

| Catalyst System | Substrate(s) | Reagent(s) | Product Type | Key Features & Conditions | Reference(s) |

|---|---|---|---|---|---|

| Cu/TEMPO/(Me₃Si)₂ | Indoles | Acetonitrile | 3-Cyanoindoles | C3-H cyanation; one-pot iodination/cyanation. | acs.org |

| Cu(OAc)₂ | N-Pyrimidyl Indoles | Acetonitrile | Indole-2-carbonitriles | C2-H cyanation; requires removable directing group. | acs.org |

| Copper(II) sulfonato Salen | Indole, Aldehyde, Malononitrile | - | 2-((1H-Indol-3-yl)(aryl)methyl)malononitriles | Three-component reaction; aqueous media. | rsc.org |

| CuBr₂ | Indoles | N-selenophthalimide | 3-Selenylindoles | C3-H chalcogenation; demonstrates Cu-catalyzed C3 functionalization. | mdpi.com |

| CuI | o-Bromoarylamine, Nitriles | - | Benzimidazoles | Ligand-free cyclization involving a nitrile substrate. | nih.gov |

While palladium and copper dominate the field, other transition metals also catalyze the synthesis of indole derivatives. Cobalt(III)-catalyzed intramolecular C-H alkenylation of N-alkenylanilines provides a pathway to substituted indoles. mdpi.com Nickel is another metal that can be employed, often in reactions similar to palladium, such as the cyanation of aryl halides. researchgate.net Metal-mediated transformations can also activate the nitrile group itself for further reactions or involve the reduction of nitriles using catalysts like nickel. researchgate.net

Organocatalyzed Syntheses and Their Stereochemical Implications

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metals. For the synthesis of chiral indole derivatives, organocatalysts can facilitate reactions with high stereocontrol. Chiral nitriles are valuable motifs, and their enantioselective synthesis can be achieved using methods like N-heterocyclic carbene (NHC) catalysis. acs.org

For instance, the enantioselective synthesis of chiral 3-substituted-3-hydroxyindolin-2-ones, which possess a quaternary stereocenter at the C3 position, can be accomplished through organocatalyzed aldol (B89426) reactions of isatins. mdpi.com Prolinamide derivatives have been used to catalyze the addition of ketones to isatins under solvent-free conditions, establishing the chiral center. mdpi.com Although not a direct synthesis of the target nitrile, these methods highlight the potential of organocatalysis to create complex and stereochemically defined indole structures. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of both the catalyst and the substituents on the indole ring. acs.org

Electrocatalytic and Photoredox Methods for Nitrile Incorporation

In recent years, photoredox catalysis has become a valuable tool for generating radical intermediates under mild conditions, enabling novel transformations. nih.govacs.org This strategy is particularly effective for the functionalization of electron-rich heterocycles like indoles. nih.govacs.org

The direct cyanomethylation of indoles at either the C2 or C3 position has been achieved using visible-light photoredox catalysis. nih.gov In this method, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer process. nih.govresearchgate.net This can reduce a precursor like bromoacetonitrile (B46782) to generate a cyanomethyl radical, which then adds to the indole ring. nih.gov The regioselectivity of the addition can often be controlled by tuning the catalyst and reaction conditions.

Dual catalytic systems that merge photoredox catalysis with other catalytic cycles, such as C-H activation, have also been developed for indole synthesis. researchgate.net These methods can construct the indole ring itself through intramolecular C-H/C-H oxidative coupling of N-arylenamines. researchgate.net

Table 3: Photoredox Catalysis for Indole Functionalization

| Catalyst System | Substrate(s) | Reagent(s) | Product Type | Key Features & Conditions | Reference(s) |

|---|---|---|---|---|---|

| Ru(bpy)₃Cl₂ or Ir-based photocatalyst | Indoles | Bromoacetonitrile | 2- or 3-Cyanomethyl Indoles | Direct cyanomethylation via radical addition; visible light irradiation. | nih.gov |

| Ru(bpy)₃Cl₂ | Activated C-Br bond containing indoles | ⁱPr₂NEt | Cyclized Indole Derivatives | Intramolecular radical cyclization onto the indole ring. | acs.org |

| Dual: Pd(OAc)₂ / Photocatalyst | N-Arylenamines | Air (as oxidant) | Substituted Indoles | Intramolecular C-H/C-H oxidative coupling. | researchgate.net |

| None (photocatalyst-free) | N-(2-chlorobenzoyl)indoles | DIPEA | Polycyclic Indolinyl Compounds | Direct photo-induced reductive Heck cyclization. | nih.gov |

Asymmetric Synthesis of Chiral Analogs of 2-(1-Methyl-1H-indol-3-yl)propanenitrile

The target molecule, 2-(1-Methyl-1H-indol-3-yl)propanenitrile, possesses a chiral center at the C2 position of the propanenitrile chain. The asymmetric synthesis of such chiral analogs is of great importance for accessing enantiopure compounds. Several strategies can be employed to achieve high enantioselectivity.

One powerful approach is the use of cooperative catalysis, where two different catalysts work in concert to control the reaction's outcome and stereochemistry. For example, a highly enantioselective route to α-alkenyl α-amino acid derivatives, which are structurally analogous to the target molecule, was developed using a combination of an achiral dirhodium(II) catalyst and a chiral spiro phosphoric acid (SPA). nih.gov The rhodium catalyst generates a carbene intermediate, while the chiral Brønsted acid controls the enantioselectivity of the subsequent N-H insertion reaction by acting as a chiral proton shuttle. nih.gov This method achieves high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.gov

Organocatalysis also provides a robust platform for the enantioselective synthesis of molecules with chiral centers adjacent to an indole ring. As mentioned previously, BINAM-prolinamides can catalyze the aldol reaction of isatins to create chiral quaternary centers at the C3 position with good diastereo- and enantioselectivity. mdpi.com Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective synthesis of pyrazoles containing a nitrile-bearing all-carbon quaternary center, demonstrating their utility in creating complex chiral nitrile compounds. acs.org These examples underscore the capability of modern catalytic methods to precisely control stereochemistry in the synthesis of complex molecules related to 2-(1-Methyl-1H-indol-3-yl)propanenitrile.

Stereoselective Formation of the Quaternary Carbon Center at C3 of the Indole Ring

The construction of an all-carbon quaternary stereocenter at the C3 position of the indole nucleus is a formidable challenge in organic synthesis. This structural feature is present in numerous bioactive natural products. A key strategy involves the C3-alkylation of 3-substituted indoles. One effective method utilizes N-indolyltriethylborate as a reagent for the dearomatizing C3-alkylation of these indoles. organic-chemistry.org This approach successfully employs both activated and non-activated alkyl halides under mild conditions to generate C3-quaternary indolenines, which are precursors to the desired indole structures. organic-chemistry.org The electron-rich nature of the N-indolyltriethylborates helps prevent undesired N1 and C2 alkylation, thus ensuring high regioselectivity. organic-chemistry.org

Another powerful methodology involves the use of arenesulfonyl indoles as precursors. nih.gov These substrates can undergo elimination under basic conditions to generate a reactive alkylideneindolenine, which is a vinylogous imine intermediate. nih.gov This intermediate readily reacts with various nucleophiles, leading to C3-functionalized indole adducts. nih.gov This approach has been successfully applied to the synthesis of 3,3-disubstituted indole derivatives that feature an all-carbon quaternary stereocenter. nih.gov

Chiral Catalyst Development for Enantioselective Transformations

Achieving high enantioselectivity in the synthesis of chiral indole derivatives is paramount, and the development of effective chiral catalysts is central to this goal. Asymmetric catalysis is one of the most efficient techniques for the stereoselective synthesis of chiral compounds. jocpr.com A wide array of catalysts has been developed, broadly categorized into transition metal complexes and organocatalysts. jocpr.com

Transition metal complexes, particularly with chiral phosphine (B1218219) ligands, have proven effective. jocpr.com For reactions relevant to indole functionalization, such as the Friedel-Crafts alkylation, nickel(II) complexes with imidazoline (B1206853) oxazoline (B21484) ligands have been used to synthesize chiral bis(3-indolyl)methanes with high enantioselectivity. mdpi.com

Organocatalysis, which utilizes small organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysts. jocpr.com For the functionalization of the indole C3-position, several classes of organocatalysts have been successfully employed. Quinine-derived thiourea organocatalysts have been reported to effectively catalyze the Friedel-Crafts reaction of 2-naphthol (B1666908) with oxindolylideneindolenines, yielding products with up to 98% enantiomeric excess (ee). nih.gov Similarly, chiral BINOL-derived phosphoric acids and squaramide-based catalysts have been used to promote highly enantioselective Friedel-Crafts reactions involving indoles. mdpi.com

Table 1: Chiral Catalysts in Enantioselective Indole Functionalization

| Catalyst Type | Specific Example | Reaction Type | Key Features | Source |

|---|---|---|---|---|

| Transition Metal Complex | Nickel(II)-Imidazoline Oxazoline | Friedel-Crafts Alkylation | Effective for synthesizing chiral bis(3-indolyl)methanes. | mdpi.com |

| Organocatalyst | Quinine-Derived Thiourea | Friedel-Crafts Reaction | Achieves high yields and enantioselectivity (up to 98% ee). | nih.gov |

| BINOL-Derived Phosphoric Acid | Friedel-Crafts Reaction | Catalyzes reaction of cyclic N-sulfimines with 2-methoxyfuran. | mdpi.com | |

| Chiral Lewis Acid | 1,3,2-Oxazaborolidines | Photochemical Cycloadditions | Enables enantioselective photochemical reactions. | nih.gov |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more reactants in a single step, forming multiple new bonds. nih.gov Achieving diastereoselective control in these reactions is crucial when multiple stereocenters are formed. A greener, one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the MCR of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov This reaction, catalyzed by sulfamic acid, proceeds rapidly and forms two new C-C bonds and one C-N bond in a single operation. nih.gov

The mechanism of such reactions often involves a cascade of events where the stereochemical outcome of each step influences the next. For instance, in a reaction involving ninhydrin (B49086), malononitrile, and a binucleophile in water, the initial Knoevenagel condensation is followed by a nucleophilic attack and subsequent intramolecular cyclization. nih.gov The spatial arrangement of the intermediates dictates the stereochemistry of the final product, and careful selection of catalysts and reaction conditions can favor the formation of one diastereomer over others.

Green Chemistry Approaches to 2-(1-Methyl-1H-indol-3-yl)propanenitrile Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, offering dramatic reductions in reaction times and often leading to higher yields and purer products compared to conventional heating methods. nih.gov The mechanism involves the direct heating of polar molecules and solvents through dielectric loss, resulting in rapid and uniform temperature increases.

This technology has been successfully applied to the synthesis of various indole derivatives. For example, a palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives showed significantly improved yields when switching from conventional heating to microwave irradiation. mdpi.com Similarly, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones via intramolecular cyclocondensation demonstrated a substantial increase in yield from 23% under conventional conditions to 86% with microwave assistance. mdpi.com These examples underscore the efficiency and effectiveness of MAOS in heterocyclic synthesis. nih.govmdpi.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Yield, Time, Temp) | Microwave Method (Yield, Time, Temp) | Source |

|---|---|---|---|

| Methyl 2-methyl-1H-indole-3-carboxylate | 72%, 3 h, 80 °C | 91%, 3 h, 80 °C | mdpi.com |

| 1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 23% | 86% | mdpi.com |

| N-substituted 1,2,3-triazolylmethyl indole derivatives | 64-94% | 72-96% (shorter time) | nih.gov |

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis relies on the direct interaction of reactants, often facilitated by mechanochemical activation (grinding or ball milling) or thermal activation. ijrpr.com These methods can enhance reaction rates, improve selectivity, and simplify product purification. ijrpr.com Continuous flow processing using platforms like screw reactors further advances solvent-free synthesis by allowing for controlled temperatures and residence times, making the process scalable and highly efficient. rsc.org

Performing reactions in water is another sustainable alternative. Water is non-toxic, non-flammable, and inexpensive. Multicomponent reactions, in particular, have been shown to proceed efficiently in aqueous media. nih.gov The synthesis of various heterocyclic scaffolds has been achieved by reacting components like ninhydrin and malononitrile with N-binucleophiles directly in water, showcasing a facile and environmentally friendly approach. nih.gov

Biocatalytic Pathways for Indole Nitrile Formation

Biocatalysis offers an appealing green alternative for nitrile synthesis, leveraging the high efficiency and selectivity of enzymes under mild reaction conditions. nih.govnih.gov Aromatic nitriles can be synthesized from the corresponding aldoximes using engineered aldoxime dehydratases (Oxd). nih.gov Researchers have successfully engineered variants of Oxd from Rhodococcus sp. that exhibit high activity for various substituted benzaldoximes, enabling the scalable production of aromatic nitriles in an energy-efficient manner. nih.gov

Enzymes are also instrumental in producing enantiomerically pure compounds. Lipases, for example, have been used for the kinetic resolution of racemic mixtures containing nitrile functionalities. nih.gov In one study, an immobilized lipase (B570770) from Pseudomonas fluorescens was used for the transesterification of 3-hydroxy-3-phenylpropanenitrile, successfully resolving the enantiomers. nih.gov Other nitrile-synthesizing enzymes, such as hydroxynitrile lyases, also have broad substrate scopes, making them valuable tools for biocatalytic nitrile synthesis. researchgate.net These biocatalytic methods circumvent the need for toxic reagents and harsh conditions often associated with traditional chemical synthesis. nih.gov

Table 3: Enzymes in Nitrile Synthesis

| Enzyme Class | Function | Application Example | Advantages | Source |

|---|---|---|---|---|

| Aldoxime Dehydratase (Oxd) | Dehydration of aldoximes to nitriles | Synthesis of substituted aromatic nitriles from benzaldoximes. | Sustainable, energy-efficient, mild conditions. | nih.gov |

| Lipase | Kinetic resolution via transesterification | Resolution of racemic 3-hydroxy-3-phenylpropanenitrile. | High stereoselectivity for producing enantiopure compounds. | nih.gov |

| Hydroxynitrile Lyase (HNL) | Synthesis/cleavage of cyanohydrins | Broad substrate scope for various nitrile syntheses. | Versatile for C-C bond formation. | researchgate.net |

Chemical Transformations and Reactivity of 2 1 Methyl 1h Indol 3 Yl Propanenitrile

Reactivity of the Nitrile Functional Group

The propanenitrile side chain attached to the C3 position of the 1-methylindole (B147185) core offers several avenues for synthetic modification through reactions characteristic of the nitrile functional group.

Reduction to Amines: Synthetic Utility of the Propanenitrile Side Chain

The nitrile group of 2-(1-Methyl-1H-indol-3-yl)propanenitrile can be readily reduced to a primary amine, yielding 2-(1-Methyl-1H-indol-3-yl)propan-1-amine. This transformation is significant as it converts the nitrile into a valuable primary amine functionality, which is a key component in many biologically active molecules.

Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. masterorganicchemistry.comwizeprep.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This initial addition forms an intermediate imine anion. A second hydride addition then occurs, leading to a dianion intermediate which, upon aqueous workup, is protonated to furnish the final primary amine. libretexts.orgyoutube.comyoutube.com Catalytic hydrogenation can also be employed for the reduction of nitriles, often utilizing catalysts such as Raney nickel or palladium.

Table 1: Reduction of 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Reactant | Reagent(s) | Product |

| 2-(1-Methyl-1H-indol-3-yl)propanenitrile | 1. LiAlH₄ 2. H₂O | 2-(1-Methyl-1H-indol-3-yl)propan-1-amine |

Hydrolysis to Amides and Carboxylic Acids

The nitrile functionality can undergo hydrolysis under either acidic or basic conditions to yield amides and, upon further reaction, carboxylic acids. libretexts.org This two-stage process first involves the conversion of the nitrile to 2-(1-Methyl-1H-indol-3-yl)propanamide. Continued heating in the reaction medium then hydrolyzes the amide to produce the corresponding carboxylic acid, 2-(1-Methyl-1H-indol-3-yl)propanoic acid. numberanalytics.comacs.org

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by water. libretexts.org A series of proton transfers results in the formation of the amide intermediate. Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation from water yields the amide. The choice of acidic or basic conditions can be crucial, as the stability of the indole (B1671886) ring and any other substituents must be considered. For instance, some indole-3-acetic acid esters have been shown to hydrolyze easily even under mildly basic conditions. numberanalytics.com

Table 2: Hydrolysis of 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Reaction Stage | Reactant | Conditions | Product |

| Stage 1 | 2-(1-Methyl-1H-indol-3-yl)propanenitrile | H₃O⁺ or OH⁻, H₂O | 2-(1-Methyl-1H-indol-3-yl)propanamide |

| Stage 2 | 2-(1-Methyl-1H-indol-3-yl)propanamide | H₃O⁺ or OH⁻, H₂O, Heat | 2-(1-Methyl-1H-indol-3-yl)propanoic acid |

Nucleophilic Additions to the Nitrile (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, can add to the electrophilic carbon of the nitrile group. This reaction provides a powerful method for carbon-carbon bond formation, ultimately leading to ketones after an aqueous workup. ucalgary.camasterorganicchemistry.com

The reaction begins with the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking the pi bond and forming an intermediate imine anion salt. libretexts.orglibretexts.org This intermediate is stable until the addition of water or aqueous acid during the workup step. masterorganicchemistry.com Hydrolysis of the imine intermediate then generates the ketone. libretexts.org For example, the reaction of 2-(1-Methyl-1H-indol-3-yl)propanenitrile with methylmagnesium bromide (CH₃MgBr) would be expected to yield 3-(1-methyl-1H-indol-3-yl)-2-butanone after hydrolysis. A key advantage of this method is that the ketone product is only formed during the workup, preventing a second addition of the highly reactive organometallic reagent to the newly formed ketone. ucalgary.ca

Table 3: Nucleophilic Addition to 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Reactant | Reagent(s) | Intermediate (after addition) | Final Product (after hydrolysis) |

| 2-(1-Methyl-1H-indol-3-yl)propanenitrile | 1. R-MgX or R-Li 2. H₃O⁺ | Imine anion salt | Ketone |

[3+2] Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can function as a dipolarophile in [3+2] cycloaddition reactions. organic-chemistry.org This type of reaction involves a 1,3-dipole reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring in a concerted, pericyclic process. numberanalytics.comorganic-chemistry.orgwikipedia.org

Nitriles can react with various 1,3-dipoles, such as nitrile oxides and nitrile imines. youtube.comoup.com For instance, the reaction of a nitrile with a nitrile oxide, often generated in situ, leads to the formation of an isoxazole (B147169) ring. uchicago.edunih.govyoutube.com Similarly, reacting a nitrile with a nitrile imine can produce a 1,2,4-triazole. oup.com These cycloaddition reactions provide a direct and atom-economical route to complex five-membered heterocycles, which are valuable scaffolds in medicinal chemistry. The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of both the nitrile and the 1,3-dipole. oup.com

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity is generally highest at the C3 position. However, since this position is already substituted in 2-(1-Methyl-1H-indol-3-yl)propanenitrile, electrophilic substitution is directed elsewhere on the ring.

Electrophilic Aromatic Substitution Reactions on the Indole Core

For 3-substituted indoles, electrophilic aromatic substitution typically occurs at the C2 position of the pyrrole (B145914) ring, which is the next most nucleophilic site. nih.gov In some cases, the reaction may proceed through an initial attack at C3, followed by a rearrangement that shifts the electrophile to the C2 position. uchicago.edu The benzene (B151609) portion of the indole ring can also undergo substitution, particularly under harsher conditions or when the pyrrole ring is deactivated. niscpr.res.in

A prominent example of electrophilic substitution on an activated aromatic ring is the Vilsmeier-Haack reaction, which is used for formylation (the introduction of a -CHO group). chemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com This reagent is a relatively weak electrophile, and its reaction is generally successful with electron-rich aromatic compounds, including indoles. chemistrysteps.compcbiochemres.comsemanticscholar.org For 3-alkyl-1-methylindoles, formylation would be expected to occur at the C2 position.

Nitration is another common electrophilic aromatic substitution. The regioselectivity of indole nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring. umn.eduacs.org Nitration of 3-acetyl-5-hydroxy-2-methylindoles has been shown to occur at the C4 and C6 positions of the benzene ring. niscpr.res.in

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Typical Position of Attack on 3-Substituted Indoles | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 | 2-Formylindole derivative |

| Nitration | HNO₃, H₂SO₄ | C2, C4, C6 (depends on conditions) | Nitroindole derivative |

| Halogenation | Br₂, Cl₂, NBS, NCS | C2, C6 | Halogenated indole derivative |

Oxidation Reactions of the Indole Nucleus

The indole nucleus is generally susceptible to oxidation, a reaction that can be initiated by a variety of reagents, including air, peroxides, and metal-based oxidants. The specific course of the oxidation is highly dependent on the reaction conditions and the substitution pattern of the indole ring. While the indole ring can be oxidized at various positions, specific studies detailing the oxidation of the indole nucleus in 2-(1-Methyl-1H-indol-3-yl)propanenitrile are not extensively documented in the reviewed literature. Generally, indole oxidation can lead to a range of products such as oxindoles, isatins, or ring-opened derivatives. The presence of the propanenitrile side chain at the C3 position would be expected to influence the regioselectivity and outcome of such oxidation reactions.

Reduction Reactions of the Indole Ring to Indolines

The pyrrole ring of the indole nucleus can be selectively reduced to yield the corresponding indoline (B122111) (2,3-dihydroindole) derivative. A notable method for this transformation involves the use of borane (B79455) complexes in the presence of trifluoroacetic acid. google.com This method is effective for a variety of indole compounds and is known for its rapid reaction times and high yields, often proceeding at room temperature or with mild cooling. google.com While this specific reduction has not been documented for 2-(1-Methyl-1H-indol-3-yl)propanenitrile, the general applicability of the method to other substituted indoles suggests its potential utility for this compound. google.com The reduction of indoles bearing side chains at the C3 position, such as tryptamine (B22526), has been successfully achieved using this protocol. google.com

Table 1: General Conditions for the Reduction of Indoles to Indolines

| Reagent System | Acid | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Borane-THF complex | Trifluoroacetic Acid | Tetrahydrofuran (B95107) | 0-25 °C | < 15 minutes | High |

| Catechol-borane | Trifluoroacetic Acid | Not specified | 0-25 °C | Minutes | High |

Data derived from a general method for indole reduction. google.com

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The indole nitrogen of 2-(1-Methyl-1H-indol-3-yl)propanenitrile is substituted with a methyl group. Consequently, this compound is not amenable to further N-alkylation or N-acylation reactions under typical conditions. Such reactions are characteristic of N-unsubstituted or N-H indoles, which possess a nucleophilic nitrogen atom that can react with electrophiles like alkyl halides or acyl chlorides. researchgate.netnih.gov Methodologies for the N-alkylation of indoles often employ bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or in ionic liquids. researchgate.net Similarly, N-acylation can be achieved using various acylating agents, including thioesters, which provide a stable source of the acyl group. nih.gov These transformations are fundamental in the synthesis of diverse indole derivatives but are not applicable to the already N-methylated title compound. nih.govnih.gov

Transformations Involving Both Indole and Nitrile Moieties

Reactions that engage both the indole system and the propanenitrile side chain allow for the construction of more complex molecular architectures.

Intra- and Intermolecular Cyclization Reactions

The combined presence of the indole ring and the nitrile group in 2-(1-Methyl-1H-indol-3-yl)propanenitrile presents opportunities for various cyclization reactions. For instance, related indole derivatives can undergo cyclization to form novel heterocyclic systems. One such example involves the reaction of 1-methylbenzimidazole (B167850) with benzoylindolyl-3-acetylene, which leads to the formation of a 1,6-benzodiazocinone structure fused with the indole ring. mdpi.com Although the starting material is different, this demonstrates the potential for the indole moiety to participate in ring-forming reactions.

Another relevant transformation is the acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols, which yields 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. nih.gov This reaction showcases a cascade process where the indole acts as a nucleophile in a key C-C bond-forming step leading to a new fused ring system. While direct examples starting from 2-(1-Methyl-1H-indol-3-yl)propanenitrile are scarce, these related reactions suggest that appropriate functionalization of the propanenitrile side chain could pave the way for similar intramolecular or intermolecular cyclizations.

Rearrangement Reactions

Rearrangement reactions offer a pathway to structurally diverse molecules from a common precursor. In the context of indole nitriles, a notable rearrangement occurs during the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.gov This process involves a spirocyclic intermediate that rearranges to the final product. nih.gov While the starting material differs from 2-(1-Methyl-1H-indol-3-yl)propanenitrile, this illustrates a type of rearrangement that indole derivatives containing a side chain with a potential leaving group can undergo.

Furthermore, theoretical studies on the rearrangement of aromatic nitrile ylides, which could potentially be generated from the nitrile group, suggest pathways to ring-expanded products like cycloheptatetraene derivatives. uq.edu.au The chemistry of 3-oxoalkanenitriles also features unexpected rearrangement processes that lead to the formation of substituted pyridines. semanticscholar.org These examples from related systems highlight the potential for rearrangement chemistry in molecules like 2-(1-Methyl-1H-indol-3-yl)propanenitrile, although specific instances have not been reported.

Derivatization at the C2-Position of the Propanenitrile Side Chain

The α-carbon (C2) of the propanenitrile side chain is activated by both the adjacent indole ring and the electron-withdrawing nitrile group. This makes the α-proton acidic and susceptible to deprotonation by a base, generating a carbanion that can act as a nucleophile in various reactions.

A key reaction type exploiting this reactivity is the Knoevenagel condensation. For example, 3-cyanoacetylindole, a compound with a similar activated methylene (B1212753) group, readily undergoes condensation with isatin (B1672199) in the presence of a base to form 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile. researchgate.net Similarly, the base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile yields (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, demonstrating the nucleophilic character of the α-carbon of an activated acetonitrile (B52724). nih.gov These examples strongly suggest that the α-carbon of 2-(1-Methyl-1H-indol-3-yl)propanenitrile can be functionalized through condensation with various electrophiles, such as aldehydes and ketones, to introduce new substituents at this position.

Table 2: Examples of Condensation Reactions at the Activated Methylene/Methine Position of Indole Acetonitrile Derivatives

| Indole Reactant | Electrophile | Product | Reaction Type |

|---|---|---|---|

| 3-Cyanoacetylindole | Isatin | 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile | Knoevenagel Condensation |

| Thiophene-3-acetonitrile | 1-Methylindole-3-carboxaldehyde | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile | Knoevenagel-type Condensation |

Data derived from reactions of closely related indole derivatives. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation of 2 1 Methyl 1h Indol 3 Yl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the case of 2-(1-methyl-1H-indol-3-yl)propanenitrile, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methine and methyl protons of the propanenitrile side chain, and the N-methyl protons.

The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the aromatic protons are typically found in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C2 position of the indole ring is expected to appear as a singlet at a characteristic downfield shift. The N-methyl group protons would present as a sharp singlet, typically around δ 3.75 ppm. researchgate.net The methine proton of the propanenitrile group is expected to be a quartet due to coupling with the adjacent methyl protons, while the methyl protons of the side chain will appear as a doublet.

Predicted ¹H NMR Data for 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.20 | s (singlet) | - |

| H-4 | ~7.60 | d (doublet) | ~7.9 |

| H-5 | ~7.25 | t (triplet) | ~7.5 |

| H-6 | ~7.15 | t (triplet) | ~7.5 |

| H-7 | ~7.30 | d (doublet) | ~8.2 |

| CH (propanenitrile) | ~4.00 | q (quartet) | ~7.2 |

| CH₃ (propanenitrile) | ~1.70 | d (doublet) | ~7.2 |

| N-CH₃ | ~3.75 | s (singlet) | - |

Note: The predicted chemical shifts are based on the analysis of related indole compounds and general NMR principles. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-(1-methyl-1H-indol-3-yl)propanenitrile will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100-140 ppm). The C2 carbon, being adjacent to the nitrogen and part of the pyrrole (B145914) ring, will have a characteristic chemical shift. researchgate.net The nitrile carbon (C≡N) is typically found in a distinct region around δ 118-120 ppm. The carbons of the propanenitrile side chain and the N-methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~128.0 |

| C3 | ~108.0 |

| C3a | ~128.5 |

| C4 | ~121.0 |

| C5 | ~122.0 |

| C6 | ~120.0 |

| C7 | ~109.5 |

| C7a | ~137.0 |

| CH (propanenitrile) | ~25.0 |

| CH₃ (propanenitrile) | ~15.0 |

| C≡N | ~119.0 |

| N-CH₃ | ~33.0 |

Note: The predicted chemical shifts are based on the analysis of related indole compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 2-(1-methyl-1H-indol-3-yl)propanenitrile, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, H-6, H-7) and between the methine and methyl protons of the propanenitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the N-CH₃ protons would correlate with the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity of the different fragments of the molecule. Key HMBC correlations would be expected between the N-CH₃ protons and the C2 and C7a carbons of the indole ring, and between the propanenitrile side chain protons and the C2 and C3 carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and confirming the proximity of certain groups. For instance, a NOESY correlation between the N-CH₃ protons and the H-7 proton would provide evidence for their spatial closeness.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 2-(1-methyl-1H-indol-3-yl)propanenitrile (C₁₂H₁₂N₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high accuracy. This experimental value can then be compared to the theoretical mass to confirm the elemental composition.

Predicted HRMS Data for 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₂H₁₂N₂ + H]⁺ | 185.1073 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" of the molecule and can provide valuable structural information.

For 2-(1-methyl-1H-indol-3-yl)propanenitrile, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (184.24). Key fragmentation pathways would likely involve the loss of the nitrile group (CN), the methyl group (CH₃), and cleavage of the propanenitrile side chain. The most stable fragment is often the N-methyl-indolyl-methyl cation, which would result from the cleavage of the bond between the methine carbon and the nitrile group.

Predicted Key Fragments in EI-MS of 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| m/z | Proposed Fragment |

| 184 | [M]⁺ |

| 169 | [M - CH₃]⁺ |

| 158 | [M - CN]⁺ |

| 144 | [1-methyl-1H-indol-3-yl-methyl]+ |

| 130 | [1-methyl-1H-indole]+ |

Note: The predicted fragmentation pattern is based on the general fragmentation behavior of indole derivatives and related nitriles.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like many indole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, with a molecular formula of C₁₂H₁₁N₂ and a molecular weight of 185.23 g/mol , ESI-MS analysis in positive ion mode would be expected to show a prominent ion at a mass-to-charge ratio (m/z) corresponding to the protonated molecule.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound. Tandem mass spectrometry (MS/MS) experiments can further be employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure, such as the connectivity of the indole ring, the N-methyl group, and the propanenitrile side chain. The analysis of indole alkaloids, a class to which this compound belongs, frequently utilizes HPLC coupled with ESI-MS/MS for separation, identification, and structural elucidation. mdpi.com

Table 1: Expected ESI-MS Data for 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Ion | Expected m/z (Monoisotopic) | Analysis Type | Purpose |

| [M+H]⁺ | 186.1022 | Full Scan MS | Confirmation of Molecular Weight |

| [M+Na]⁺ | 208.0841 | Full Scan MS | Identification of Sodium Adduct |

| Fragment Ions | Variable | MS/MS | Structural Elucidation |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI-MS) is another powerful mass spectrometry technique that is often used for compounds that are less polar and more volatile than those typically analyzed by ESI. In APCI, the analyte solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized by corona discharge, which creates reactant ions from the solvent and nitrogen gas. These reactant ions then transfer a proton to the analyte molecules, a process known as chemical ionization.

For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, APCI-MS would also be expected to produce a strong signal for the protonated molecule [M+H]⁺. APCI is sometimes considered a slightly "harsher" ionization method than ESI, which can sometimes lead to more in-source fragmentation. This can be both an advantage and a disadvantage. While it may complicate the primary mass spectrum, the observed fragments can provide immediate structural information without the need for a separate MS/MS experiment. Like ESI, APCI is commonly coupled with liquid chromatography (LC) to analyze complex mixtures and purify compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a long capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification.

For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, a GC-MS analysis would provide two key pieces of information:

Purity : The gas chromatogram would show a single major peak if the compound is pure, with the retention time being a characteristic property of the molecule under the specific GC conditions.

Identity : The mass spectrum of the peak would show a molecular ion (M⁺) at m/z 185, confirming the molecular weight. More importantly, it would display a unique fragmentation pattern resulting from the cleavage of the propanenitrile side chain and fragmentation of the indole ring. This pattern can be used to confirm the structure and distinguish it from isomers. For instance, the mass spectrum of a related compound, 2-Methyl-2-(6-methyl-1H-indol-3-yl)propanenitrile (C₁₃H₁₄N₂), shows a molecular ion and a characteristic fragmentation pattern that allows for its identification. spectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

The IR spectrum of 2-(1-Methyl-1H-indol-3-yl)propanenitrile would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The nitrile group (C≡N) has a very sharp and characteristic absorption in a region of the spectrum where few other groups absorb. masterorganicchemistry.com The aromatic indole ring and the aliphatic C-H bonds also have distinct absorptions.

Table 2: Predicted IR Absorption Bands for 2-(1-Methyl-1H-indol-3-yl)propanenitrile

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2260-2240 | Sharp, Medium |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Methyl Group | C-H stretch | 2960-2850 | Medium |

| Methylene (B1212753) Group | C-H stretch | 2925-2850 | Medium |

| Indole Ring | C-N stretch | 1360-1250 | Medium |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the empirical formula of the compound.

For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, with the molecular formula C₁₂H₁₁N₂, the theoretical elemental composition would be calculated as follows:

Table 3: Theoretical Elemental Composition of C₁₂H₁₁N₂

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 12 | 144.132 | 77.80% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.99% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.13% |

| Total | 185.234 | 100.00% |

An experimental result from an elemental analyzer showing C, H, and N percentages very close to these theoretical values would validate the empirical formula C₁₂H₁₁N, which, in conjunction with mass spectrometry data confirming the molecular weight, would definitively establish the molecular formula. This technique is routinely used to confirm the composition of newly synthesized compounds. mdpi.commdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined.

For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, a successful single-crystal X-ray diffraction study would provide unambiguous confirmation of its structure. mdpi.com It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring system and the geometry of the propanenitrile substituent at the C3 position. nih.govresearchgate.net If the molecule were chiral, X-ray crystallography could also be used to determine its absolute stereochemistry. Although the parent compound is achiral, derivatives with stereocenters could be unambiguously assigned. The crystal packing information obtained also reveals intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state architecture. mdpi.comnih.gov

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates | Provides the exact 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Confirms the connectivity and geometry of the molecule. |

| Torsion Angles | Describes the conformation of the molecule and its substituents. |

| Intermolecular Interactions | Reveals how molecules are arranged and interact in the solid state. |

Other Advanced Spectroscopic Techniques for Specialized Studies

Beyond the core techniques, other specialized spectroscopic methods can be employed to investigate specific properties of 2-(1-Methyl-1H-indol-3-yl)propanenitrile and its derivatives. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC) is indispensable for determining the carbon-hydrogen framework of the molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of all the hydrogen and carbon atoms.

For studying the electronic properties, UV-visible spectroscopy can be used to examine the π-electron system of the indole ring. mdpi.com The absorption maxima (λ_max_) and molar absorptivity values are characteristic of the chromophore and can be influenced by substitution patterns.

Theoretical and Computational Chemistry Investigations of 2 1 Methyl 1h Indol 3 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, reactivity, and other molecular properties of a compound like 2-(1-Methyl-1H-indol-3-yl)propanenitrile.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict various chemical descriptors. For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, DFT calculations would provide insights into its stability, reactivity, and potential interaction sites. This method is often favored for its balance of accuracy and computational cost, making it a standard tool in modern computational chemistry.

Calculation of Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of 2-(1-Methyl-1H-indol-3-yl)propanenitrile is crucial for determining its properties. Computational methods are employed to find the most stable arrangement of atoms in the molecule, known as the optimized geometry. Conformational analysis would explore the different spatial arrangements of the propanenitrile side chain relative to the indole (B1671886) ring, identifying the lowest energy conformers and the energy barriers between them.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(1-Methyl-1H-indol-3-yl)propanenitrile, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack, providing valuable information about its chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. An analysis of the HOMO and LUMO of 2-(1-Methyl-1H-indol-3-yl)propanenitrile would reveal its electronic transition properties and its tendency to react with other species.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry can also be used to model chemical reactions, providing detailed insights into reaction mechanisms that can be difficult to study experimentally.